Diclegis

Description

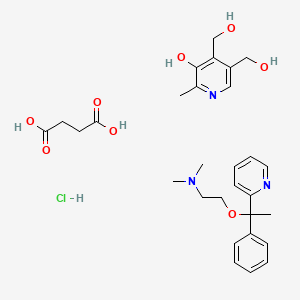

Properties

CAS No. |

99007-20-2 |

|---|---|

Molecular Formula |

C29H40ClN3O8 |

Molecular Weight |

594.1 g/mol |

IUPAC Name |

4,5-bis(hydroxymethyl)-2-methylpyridin-3-ol;butanedioic acid;N,N-dimethyl-2-(1-phenyl-1-pyridin-2-ylethoxy)ethanamine;hydrochloride |

InChI |

InChI=1S/C17H22N2O.C8H11NO3.C4H6O4.ClH/c1-17(20-14-13-19(2)3,15-9-5-4-6-10-15)16-11-7-8-12-18-16;1-5-8(12)7(4-11)6(3-10)2-9-5;5-3(6)1-2-4(7)8;/h4-12H,13-14H2,1-3H3;2,10-12H,3-4H2,1H3;1-2H2,(H,5,6)(H,7,8);1H |

InChI Key |

AAYNMUXDBOPKCP-UHFFFAOYSA-N |

SMILES |

CC1=NC=C(C(=C1O)CO)CO.CC(C1=CC=CC=C1)(C2=CC=CC=N2)OCCN(C)C.C(CC(=O)O)C(=O)O.Cl |

Canonical SMILES |

CC1=NC=C(C(=C1O)CO)CO.CC(C1=CC=CC=C1)(C2=CC=CC=N2)OCCN(C)C.C(CC(=O)O)C(=O)O.Cl |

Synonyms |

endectin Debendox Diclectin Diclegis dicyclomine - doxylamine - pyridoxine dicyclomine, doxylamine, pyridoxine drug combination doxylamine succinate - pyridoxine hydrochloride doxylamine succinate, pyridoxine hydrochloride drug combination doxylamine, pyridoxine drug combination |

Origin of Product |

United States |

Chemical Synthesis and Manufacturing Methodologies for Diclegis Components

Synthetic Pathways for Doxylamine (B195884) Succinate (B1194679)

Doxylamine succinate, chemically known as N,N-dimethyl-2-[1-phenyl-1-(pyridin-2-yl)ethoxy]ethanamine succinate, is an ethanolamine-class antihistamine. indexcopernicus.com Its synthesis is a multi-step process that typically begins with the formation of a key carbinol intermediate, followed by etherification and final salt formation.

Precursor Identification and Derivatization Strategies

The synthesis of doxylamine primarily relies on three key precursor molecules. The selection of these starting materials is crucial for an efficient and commercially viable manufacturing process.

The most common synthetic strategies involve:

2-Acetylpyridine (B122185): This compound serves as the pyridine-containing backbone of the doxylamine molecule. google.comscispace.com

A Phenyl Group Donor: Typically, bromobenzene (B47551) or iodobenzene is used. google.comgoogle.com This precursor is converted into a reactive organometallic species.

An Aminoethylating Agent: 2-Dimethylaminoethyl chloride (or its hydrochloride salt) is used to introduce the dimethylaminoethoxy side chain. google.comresearchgate.netusbio.net

Alternative precursors have also been described in various synthetic routes, including the use of 2-benzoylpyridine or starting with acetophenone (B1666503) and 2-bromopyridine (B144113). patsnap.com

The primary derivatization strategy involves the creation of a highly reactive nucleophilic phenyl group. This is most frequently achieved through the formation of a Grignard reagent, where bromobenzene reacts with magnesium turnings in an anhydrous ether solvent like diethyl ether or tetrahydrofuran (THF). indexcopernicus.comgoogle.com An alternative approach uses butyllithium to react with 2-bromopyridine to generate a similarly reactive organolithium compound. patsnap.com

Reaction Mechanisms and Yield Optimization

The synthesis of the doxylamine free base can be summarized in two main reaction steps, followed by a final salt formation.

Step 1: Grignard Reaction to form 2-Pyridyl Phenyl Methyl Carbinol The process begins with the addition of 2-acetylpyridine to the previously prepared Grignard reagent (phenylmagnesium bromide). google.com The nucleophilic phenyl group from the Grignard reagent attacks the electrophilic carbonyl carbon of the 2-acetylpyridine. This is followed by an acidic work-up (e.g., with ammonium (B1175870) chloride solution) to protonate the resulting alkoxide, yielding the intermediate alcohol, 2-pyridyl phenyl methyl carbinol. indexcopernicus.comgoogle.com

Reaction Scheme: Phenylmagnesium bromide + 2-Acetylpyridine → 2-Pyridyl Phenyl Methyl Carbinol

Optimization of this step involves careful control of reaction conditions. The use of a mixed solvent system, such as tetrahydrofuran and toluene, has been shown to be effective. indexcopernicus.com

Step 2: Etherification to form Doxylamine Base The carbinol intermediate is then etherified using 2-dimethylaminoethyl chloride. This reaction is carried out in the presence of a strong base, which deprotonates the hydroxyl group of the carbinol, forming a more nucleophilic alkoxide. This alkoxide then displaces the chloride from 2-dimethylaminoethyl chloride in a Williamson ether synthesis-type reaction to form the doxylamine free base. google.com

Reaction Scheme: 2-Pyridyl Phenyl Methyl Carbinol + Base + 2-Dimethylaminoethyl chloride → Doxylamine

Yield optimization for this stage is highly dependent on the choice of base and solvent. While strong bases like sodium amide (sodamide) in xylene have been used, studies have shown that potassium hydroxide in toluene can furnish yields of 90-92% with better product quality and is a safer, more robust option for commercial production. indexcopernicus.comresearchgate.net

Step 3: Salt Formation The final step is the formation of the succinate salt. The synthesized doxylamine free base is dissolved in a suitable solvent, typically acetone (B3395972), and treated with succinic acid. indexcopernicus.comresearchgate.net The resulting doxylamine succinate precipitates out of the solution and can be collected. This final step is crucial for the stability and crystalline nature of the final product. Using acetone as the solvent at 20-25°C has been found to provide a high purity (≥ 99.5%) product with a yield of around 80%. researchgate.net

Table 1: Summary of Reaction Steps and Yields for Doxylamine Succinate Synthesis

| Step | Reaction | Key Reagents | Typical Solvents | Optimized Yield |

|---|---|---|---|---|

| 1 | Grignard Reaction | 2-Acetylpyridine, Bromobenzene, Magnesium | Tetrahydrofuran, Toluene | - |

| 2 | Etherification | 2-Pyridyl Phenyl Methyl Carbinol, 2-Dimethylaminoethyl chloride, Potassium Hydroxide | Toluene | 90-92% |

| 3 | Salt Formation | Doxylamine Base, Succinic Acid | Acetone | 80% |

Purification Techniques for Doxylamine Succinate Synthesis

Purification is critical at various stages of the synthesis to ensure the final product meets pharmaceutical standards. After the Grignard reaction, the intermediate carbinol may be purified by vacuum distillation or recrystallization. google.compatsnap.com

For the doxylamine base, purification can be achieved through column chromatography on silica gel. newdrugapprovals.org However, for large-scale industrial production, methods that avoid chromatography are preferred due to cost and complexity. patsnap.com An effective industrial purification technique involves a pH-dependent extraction. The crude product is treated with a dilute acid to a pH of 4, which washes out organic impurities, while the protonated doxylamine remains in the aqueous layer. The aqueous layer is then made basic (pH 9-10), and the pure doxylamine free base is extracted with an organic solvent like toluene. researchgate.net

The final doxylamine succinate product is typically purified by recrystallization. Acetone is a commonly used solvent for this purpose, as it effectively dissolves the salt upon heating and allows for the formation of high-purity crystals upon cooling. researchgate.netnewdrugapprovals.org

Synthetic Pathways for Pyridoxine (B80251) Hydrochloride

Pyridoxine hydrochloride is the hydrochloride salt of pyridoxine, a vitamer of vitamin B6. acrossbiotech.com It is a substituted pyridine (B92270) derivative, and its industrial synthesis has evolved significantly over the years to improve efficiency and reduce costs.

Industrial Synthesis Routes and Innovations

An earlier industrial synthesis, developed in the 1940s, was based on the condensation of cyanoacetamide with β-dicarbonyl compounds. semanticscholar.org While historically important, this route has been largely superseded by the more efficient oxazole (B20620) synthesis.

Recent innovations have focused on improving the existing oxazole process. foodsweeteners.com Another innovative approach described in patent literature involves a multi-step process starting from the amino acid alanine (B10760859), which notably avoids the Diels-Alder reaction pathway altogether. google.com Manufacturing processes for the final tablet formulation also see innovation, with methods like direct compression being explored to create a simpler and more cost-effective process. jsirjournal.com

Table 2: Comparison of Industrial Pyridoxine Synthesis Routes

| Synthesis Route | Key Reaction | Advantages | Status |

|---|---|---|---|

| Oxazole Method | Diels-Alder Reaction | High yield, low cost, readily available materials | Mainstream industrial method |

| Cyanoacetamide Condensation | Condensation Reaction | Historically significant | Largely superseded |

| Alanine-based Synthesis | Multi-step pathway | Avoids Diels-Alder reaction | Innovative/Patented route |

Green Chemistry Approaches in Pyridoxine Manufacturing

The pharmaceutical industry is increasingly adopting green chemistry principles to reduce its environmental footprint. pharmacyjournal.orgresearchgate.net In the manufacturing of pyridoxine (Vitamin B6), a key component of Diclegis, there is a significant shift from traditional chemical synthesis towards more sustainable methods. nih.gov These green approaches focus on using renewable feedstocks, employing environmentally benign solvents, and utilizing biocatalysis to improve efficiency and minimize hazardous waste. researchgate.netmdpi.com

One of the most promising green chemistry strategies for pyridoxine production is microbial fermentation. nih.gov This method utilizes microorganisms, such as genetically engineered strains of Escherichia coli, to synthesize Vitamin B6. window-to-china.de Researchers have focused on metabolic engineering to enhance the natural ability of these bacteria to produce valuable products like pyridoxine. nih.gov By analyzing the metabolic pathways and making targeted genetic modifications, scientists have been able to significantly increase production yields. nih.govresearchgate.net For instance, studies involving transcriptome and metabolome analyses have identified key factors in fermentation optimization, leading to pyridoxine titers as high as 1.95 g/L in fed-batch fermentation, the highest reported yield to date. nih.govresearchgate.net This biomanufacturing process offers several advantages over chemical synthesis, including milder reaction conditions and reduced potential for safety hazards. window-to-china.de

Another green approach involves enzymatic catalysis. Biocatalysis uses natural molecules like enzymes to accelerate chemical reactions, offering a sustainable alternative to traditional chemical catalysts. mdpi.com While specific applications in large-scale commercial pyridoxine synthesis are still under development, research into biocatalytic routes shows potential for higher selectivity and efficiency, further reducing the environmental impact of manufacturing. mdpi.com

| Green Chemistry Approach | Description | Key Findings/Advantages | Reported Yield |

|---|---|---|---|

| Microbial Fermentation (Engineered E. coli) | Utilizes genetically modified bacteria to produce pyridoxine through fermentation. window-to-china.denih.gov | Sustainable, mild reaction conditions, reduced safety hazards, potential for high yields through metabolic engineering. nih.govwindow-to-china.denih.gov | Up to 1.95 g/L in fed-batch fermentation. nih.govresearchgate.net |

| Catalytic Oxidation | Selective oxidation of pyridoxine hydrochloride using a catalytic system in water. google.comgoogle.com | High conversion rate (up to 99%), good selectivity, mild reaction conditions, and environmentally friendly. google.comgoogle.com | Not explicitly stated as a final product yield, but conversion rates are very high. |

| Biocatalysis | Use of enzymes to catalyze the synthesis of pyridoxine precursors or the final compound. mdpi.com | High selectivity, increased yield (reported up to 10% in some biocatalytic processes), and increased productivity (up to 53%). mdpi.com | Yield increases are context-dependent on the specific reaction. mdpi.com |

Formulation and Combination Chemistry Principles of this compound

This compound is a fixed-dose combination drug product containing two active pharmaceutical ingredients (APIs): doxylamine succinate and pyridoxine hydrochloride. nih.gov The formulation is designed as a delayed-release tablet, which presents unique chemical and manufacturing challenges. nih.govnih.gov The primary principle behind this formulation is to ensure that the two active ingredients are chemically compatible and stable throughout the manufacturing process and the shelf life of the product, and that they are released in the body at a controlled rate. americanpharmaceuticalreview.com

Chemical Compatibility and Stability of Active Ingredients

The chemical compatibility of doxylamine succinate and pyridoxine hydrochloride is a critical factor in the formulation of this compound. americanpharmaceuticalreview.com Doxylamine succinate is an antihistamine, while pyridoxine hydrochloride is a form of Vitamin B6. nih.govrjptonline.org Stability-indicating assay methods, such as reverse-phase high-performance liquid chromatography (RP-HPLC), are used to simultaneously estimate both drugs and their degradation products, ensuring the stability of the combination. rjptonline.orgafricanjournalofbiomedicalresearch.comresearchgate.net

Forced degradation studies are conducted to understand the stability of the drug product under various stress conditions. These studies have shown that both drugs are most stable under photolytic conditions. rjptonline.org However, doxylamine succinate is more susceptible to degradation in basic conditions, whereas pyridoxine hydrochloride is more susceptible to degradation under oxidative conditions. rjptonline.org This information is crucial for controlling the manufacturing and storage conditions of the final product. The solubility of both compounds is also a key consideration; both are soluble in water and phosphate (B84403) buffer at a pH of 4.0, which influences the choice of solvents and buffers during manufacturing and formulation. rjptonline.org

| Stress Condition | Effect on Doxylamine Succinate (DOXY) | Effect on Pyridoxine Hydrochloride (PYRI) | Implication for Formulation |

|---|---|---|---|

| Photolytic | Stable rjptonline.org | Stable rjptonline.org | Minimal need for special light-protective measures beyond standard packaging. |

| Basic (Alkaline) | Susceptible to degradation rjptonline.org | Relatively stable | pH must be controlled to avoid basic conditions during manufacturing and in the final formulation. |

| Oxidative | Relatively stable | Susceptible to degradation rjptonline.org | Use of antioxidants as excipients may be considered, and exposure to oxidizing agents should be minimized. |

| Acidic | Generally stable | Generally stable | The enteric coating is designed to protect the tablet from the acidic environment of the stomach. google.comsedpharma.com |

Excipient Selection and Interaction Chemistry

The selection of excipients for the this compound formulation is guided by the need to ensure the stability of the APIs, facilitate the manufacturing process, and achieve the desired delayed-release profile. europeanpharmaceuticalreview.com Excipients are not inert substances; they can have chemical interactions with the active ingredients. Therefore, compatibility studies between the APIs and excipients are essential. researchgate.net

Common excipients in a delayed-release tablet formulation like this compound include:

Fillers (Diluents): Such as microcrystalline cellulose, which provide bulk to the tablet.

Binders: These hold the ingredients together.

Disintegrants: Such as croscarmellose sodium, which help the tablet break apart in the intestines. googleapis.com

Lubricants: Like magnesium stearate, which prevent the tablet from sticking to the manufacturing equipment. googleapis.com

Glidants: Such as colloidal silicon dioxide, which improve the flowability of the powder mixture. googleapis.com

Coating Agents: An enteric coating is applied to prevent the tablet from dissolving in the acidic environment of the stomach. google.comsedpharma.com

The enteric coating is a critical component of the delayed-release mechanism. It is typically made of a polymer that is insoluble at the low pH of the stomach but dissolves at the higher pH of the small intestine. This ensures that the active ingredients are released where they can be absorbed effectively. sedpharma.com

| Excipient Category | Example | Function in Formulation | Chemical Interaction Considerations |

|---|---|---|---|

| Filler | Microcrystalline Cellulose googleapis.com | Adds bulk to the tablet for easier handling and processing. | Generally inert, but moisture content must be controlled to prevent API degradation. |

| Disintegrant | Croscarmellose Sodium googleapis.com | Promotes the breakup of the tablet in the intestinal fluid. | Can be sensitive to pH and may interact with certain APIs. |

| Lubricant | Magnesium Stearate googleapis.com | Reduces friction between the tablet and the die wall during compression. | Can be alkaline and may affect the stability of pH-sensitive drugs like doxylamine succinate. |

| Glidant | Colloidal Silicon Dioxide googleapis.com | Improves the flow properties of the powder blend. | Can have a large surface area and may adsorb APIs if not properly blended. |

| Enteric Coating | Gastric resistant polymers nih.gov | Prevents dissolution in the stomach and allows for release in the intestines. sedpharma.com | The polymer's dissolution profile is pH-dependent and crucial for the drug's release characteristics. |

Manufacturing Processes for Combination Formulations

The manufacturing of a fixed-dose combination, delayed-release tablet like this compound involves several complex steps. The process must ensure a uniform distribution of both active ingredients and the proper application of the enteric coating. sedpharma.com

Common manufacturing techniques for tablets include wet granulation, dry granulation, and direct compression. lubrizol.com

Wet Granulation: This process involves adding a liquid binder to the powder mixture to form granules. These granules are then dried, mixed with other excipients, and compressed into tablets. lubrizol.com

Dry Granulation: This method involves compacting the powder mixture without the use of a liquid. The compacted mass is then milled to form granules.

Direct Compression: In this streamlined process, the powdered ingredients are blended and then compressed directly into tablets. lubrizol.com

For combination products, a key consideration is ensuring the homogeneity of the active ingredients. americanpharmaceuticalreview.com In some cases, multi-layer tablets are produced, where each layer contains a different active ingredient. This can be a strategy to manage chemical incompatibilities between APIs. americanpharmaceuticalreview.com

After the tablet core is formed, the enteric coating is applied. This is typically done in a coating pan where the coating solution is sprayed onto the tablets, and they are dried simultaneously. sedpharma.com The thickness and uniformity of the coating are critical parameters that are carefully controlled to ensure the desired delayed-release profile. lubrizol.com Continuous manufacturing is an emerging trend that can offer better control over these critical process parameters. nih.gov

Advanced Analytical Chemistry Techniques for Diclegis and Its Components

Chromatographic Methods for Separation and Quantification

Chromatographic techniques are fundamental for separating complex mixtures, identifying individual components, and quantifying them with high accuracy. For Diclegis, High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Supercritical Fluid Chromatography (SFC) are particularly relevant.

High-Performance Liquid Chromatography (HPLC), particularly Reversed-Phase HPLC (RP-HPLC), is extensively employed for the simultaneous estimation of doxylamine (B195884) succinate (B1194679) and pyridoxine (B80251) hydrochloride in bulk drug and pharmaceutical dosage forms vwr.comacgpubs.orgresearchgate.netresearchgate.netresearchgate.netacs.orgresearchgate.net. Various RP-HPLC methods have been developed and validated, demonstrating their robustness, precision, and accuracy for routine quality control analysis acgpubs.orgresearchgate.netacs.orgnih.gov.

Commonly utilized stationary phases include C18 columns, such as Symmetry C18 (4.6 x 150mm, 5μm), Kromosil-C18 (250 x 4.6mm, 5μ), Microbondapak C18 (300 mm x 3.9 mm i.d.), Phenomenex C18 (150 x 4.6 mm, 5 μ), and Xterra C18 (100 mm x 4.6 mm x 5 m) acgpubs.orgresearchgate.netresearchgate.netacs.orgresearchgate.net.

Mobile phase compositions vary, often consisting of mixtures of phosphate (B84403) buffers (with pH adjusted, e.g., pH 3.5 or pH 5) and organic solvents like acetonitrile (B52724) or methanol (B129727) acgpubs.orgresearchgate.netacs.org. Some methods also incorporate ion-pairing reagents like heptanesulfonic acid with triethylamine (B128534) to improve separation researchgate.net. Typical flow rates are maintained at 1.0 mL/min acgpubs.orgresearchgate.netresearchgate.netacs.orgresearchgate.net. Detection is commonly performed using Ultraviolet (UV) detectors at wavelengths such as 254 nm, 263 nm, or 220 nm, depending on the specific method and analytes of interest, including degradation products acgpubs.orgresearchgate.netresearchgate.netresearchgate.netresearchgate.netchromatographyonline.com.

Retention times for doxylamine succinate typically range from 2.162 min to 7.32 min, while for pyridoxine hydrochloride, they fall between 1.41 min and 3.65 min, depending on the chromatographic conditions acgpubs.orgresearchgate.netresearchgate.netacs.orgresearchgate.net. Linearity ranges for doxylamine succinate have been reported from 10 µg/mL to 500 µg/mL, and for pyridoxine hydrochloride from 5 µg/mL to 500 µg/mL, with high correlation coefficients (R²) indicating excellent linearity acgpubs.orgresearchgate.netresearchgate.netacs.orgresearchgate.netnih.gov. Many developed HPLC methods are stability-indicating, capable of separating the active compounds from their degradation products, which is vital for assessing drug stability over time researchgate.netselvita.comchromatographyonline.com.

Table 1: Representative RP-HPLC Method Parameters for Doxylamine Succinate and Pyridoxine Hydrochloride

| Parameter | Doxylamine Succinate | Pyridoxine Hydrochloride | Source |

| Column | Symmetry C18 (4.6 x 150mm, 5μm) | Symmetry C18 (4.6 x 150mm, 5μm) | acgpubs.org |

| Mobile Phase | pH 3.5 phosphate buffer: Acetonitrile (30:70) | pH 3.5 phosphate buffer: Acetonitrile (30:70) | acgpubs.org |

| Flow Rate | 1.0 mL/min | 1.0 mL/min | acgpubs.org |

| Detection (nm) | 254 | 254 | acgpubs.org |

| Retention Time | 2.162 min | 3.305 min | acgpubs.org |

| Linearity Range | 20-100 µg/mL | 12-60 µg/mL | acgpubs.org |

| Column | Kromosil-C18 (250 x 4.6mm, 5μ) | Kromosil-C18 (250 x 4.6mm, 5μ) | researchgate.net |

| Mobile Phase | 20 mM potassium dihydrogen phosphate buffer (pH 5): Methanol (40:60 v/v) | 20 mM potassium dihydrogen phosphate buffer (pH 5): Methanol (40:60 v/v) | researchgate.net |

| Flow Rate | 1.0 mL/min | 1.0 mL/min | researchgate.net |

| Detection (nm) | 263 | 263 | researchgate.net |

| Retention Time | 5.30 min | 3.24 min | researchgate.net |

| Linearity Range | 10-50 μg/ml | 5-25 μg/ml | researchgate.net |

| Column | Microbondapak C18 (10 μ, 300 mm x 3.9 mm i.d.) | Microbondapak C18 (10 μ, 300 mm x 3.9 mm i.d.) | researchgate.net |

| Mobile Phase | Water:methanol (60:40) with 10 mM heptanesulfonic acid and 0.25% triethylamine, pH 2.2 | Water:methanol (60:40) with 10 mM heptanesulfonic acid and 0.25% triethylamine, pH 2.2 | researchgate.net |

| Flow Rate | 1.0 mL/min | 1.0 mL/min | researchgate.net |

| Detection (nm) | 263 | 263 | researchgate.net |

| Retention Time | 7.32 min | 3.65 min | researchgate.net |

| Linearity Range | 0.5-500 µg/ml | 0.5-500 µg/ml | researchgate.net |

Gas Chromatography (GC) is a valuable technique for assessing the purity of volatile and semi-volatile compounds, often employed for the detection of residual solvents and certain impurities. For doxylamine succinate, GC/Flame Ionization Detection (FID) has been successfully used to assay its purity, with reported results indicating >99% purity researchgate.netdokumen.pub. Furthermore, a gas chromatographic procedure utilizing a nitrogen phosphorus detector (NPD) was developed for the quantitative analysis of doxylamine in primate plasma, demonstrating its utility in biological matrices dokumen.pubnih.gov. GC-Mass Spectrometry (GC-MS) is a powerful hyphenated technique frequently applied in pharmaceutical analysis for comprehensive impurity profiling, allowing for both separation and identification of impurities iarc.fr. While specific detailed methods for purity assessment of all potential impurities in this compound components via GC are less extensively documented compared to HPLC, the technique's capability for analyzing volatile components and confirming bulk purity is evident researchgate.netdokumen.pub. GC-MS/MS has also been utilized in studies involving pyridoxine, for instance, in the measurement of enrichment of glyoxylate (B1226380) metabolism analytes, which highlights its analytical capabilities for this compound acs.org.

Doxylamine, a component of this compound, possesses a chiral center, meaning it exists as a pair of enantiomers chromatographyonline.com. The separation of enantiomers is critical in pharmaceutical analysis due to potential differences in their pharmacological activity and safety profiles. Supercritical Fluid Chromatography (SFC) has emerged as a highly efficient and environmentally friendly technique for chiral separations. SFC offers several advantages over traditional HPLC for chiral analysis, including faster analysis times, reduced solvent consumption (due to the use of supercritical carbon dioxide as the primary mobile phase), and lower operating costs.

While specific SFC methods explicitly dedicated to the enantiomeric separation of doxylamine succinate or pyridoxine hydrochloride in this compound formulations were not directly found in the provided search results, the principle and applicability of SFC for chiral compounds are well-established in the pharmaceutical industry researchgate.net. For instance, a selective chiral ultra-fast liquid chromatography (UFLC-DAD) method has been developed and validated to separate and quantify the (d)- and (l)-enantiomers of doxylamine in rat plasma, using a cellulose-based chiral column chromatographyonline.com. This demonstrates the necessity and feasibility of chiral separation for doxylamine. Given SFC's proven capabilities in separating a broad range of chiral pharmaceutical compounds, it is a highly suitable and promising technique for the enantiomeric separation of doxylamine succinate researchgate.net.

Spectroscopic Characterization and Elucidation

Spectroscopic techniques are indispensable for confirming the chemical structure of compounds, identifying unknown impurities, and elucidating degradation pathways.

Nuclear Magnetic Resonance (NMR) spectroscopy is a definitive tool for the structural confirmation of organic compounds, providing detailed information about the molecular framework and connectivity of atoms. Both ¹H NMR and ¹³C NMR spectroscopy are routinely applied for the characterization of doxylamine succinate and pyridoxine hydrochloride dokumen.pub.

For doxylamine succinate, one- and two-dimensional ¹H and ¹³C NMR experiments have been utilized to study its protonation and dynamic structure in solution, even at variable temperatures and concentrations. These studies can reveal insights into the molecular behavior and interactions of the compound. The ¹H NMR chemical shifts and associated coupling patterns, determined from homonuclear decoupling experiments and spectral integrations, are consistent with the doxylamine succinate structure.

Similarly, for pyridoxine hydrochloride, ¹H NMR spectra are typically recorded at high field strengths (e.g., 400 MHz), and ¹³C NMR spectra at 100 MHz, often using deuterated solvents like DMSO-d6. The chemical shifts are referenced to the solvent's residual proton chemical shift. NMR spectra of pyridoxine hydrochloride are also available in spectral collections, confirming its established structural characteristics dokumen.pub. The use of NMR confirms the identity and provides detailed structural insights into both active pharmaceutical ingredients of this compound.

Mass Spectrometry (MS), particularly when coupled with chromatographic techniques (hyphenated techniques), is a powerful analytical method for impurity profiling and metabolite identification in pharmaceutical products iarc.fr. It provides crucial information on the molecular weight and fragmentation patterns of compounds, enabling the identification of known and unknown impurities, as well as degradation products and metabolites.

For doxylamine succinate, mass spectral analysis using Electron Impact (EI) at 70 eV has shown that the succinate salt can thermally decompose to the free amine upon heating in vacuum. The mass spectrum of doxylamine is consistent with N,N-dimethyl-2-[1-phenyl-1-(2-pyridinyl)ethoxy]ethaneamine, exhibiting a characteristic base peak at m/z 58 and a protonated molecular ion at m/z 271. LC-MS has also been employed to identify oxidative degradation products of doxylamine, which is important for stability studies researchgate.net.

For pyridoxine, LC-MS and GC-MS techniques have been used in studies, for instance, to explore isotopic abundance ratios, demonstrating their utility in detailed characterization. LC/UV/MS-MRM (Liquid Chromatography/Ultraviolet/Mass Spectrometry-Multiple Reaction Monitoring) methods are also reported for the quantification of pyridoxine in complex formulations, indicating its application in precise quantitative analysis and impurity detection.

Hyphenated techniques like LC-MS and GC-MS are invaluable for impurity profiling, as they combine the separation power of chromatography with the identification capabilities of mass spectrometry. This allows for the detection and structural elucidation of impurities and degradation products that might be present at very low concentrations in the drug substance or product iarc.fr. The ability of MS to provide structural information aids significantly in determining the structure of unknown impurities, which is a regulatory requirement for drug impurity profiling to ensure product quality, safety, and efficacy.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Compound Identity

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are fundamental analytical techniques employed for the identification and characterization of this compound components, doxylamine succinate (DS) and pyridoxine hydrochloride (PH). These methods provide distinct spectral fingerprints that confirm the chemical identity of the compounds.

Infrared (IR) Spectroscopy IR spectroscopy is widely utilized for the identification of both doxylamine succinate and pyridoxine hydrochloride in pharmaceutical preparations. For doxylamine succinate, Fourier Transform Infrared (FT-IR) methods have been developed, involving the measurement of peak areas in specific regions, such as 1730-1710 cm⁻¹ and 1485-1462 cm⁻¹, with a two-point baseline correction researchgate.net. Attenuated Total Reflectance (ATR-IR) spectra have also been reported for doxylamine succinate nih.gov. Similarly, for pyridoxine hydrochloride, IR spectroscopy is a standard identification method, where the spectrum of the sample is compared against that of a reference standard uspbpep.compharmacopeia.cnnih.gov. FTIR spectra for pyridoxine hydrochloride are available, obtained using techniques like KBr wafer and ATR-Neat nih.gov.

Ultraviolet-Visible (UV-Vis) Spectroscopy UV-Vis spectroscopy is a crucial technique for the identification and quantitative determination of doxylamine succinate and pyridoxine hydrochloride. The United States Pharmacopeia (USP) specifies ultraviolet absorption spectrophotometry for the identification of doxylamine succinate, noting an absorption maximum at 262 nm when dissolved in 0.1 N hydrochloric acid iarc.frdrugfuture.comasiapharmaceutics.info. In phosphate buffer at pH 6.8, doxylamine succinate exhibits a maximum absorption wavelength (λmax) at 261 nm afjbs.com.

Pyridoxine hydrochloride displays distinct absorption maxima depending on the solvent and pH. In 0.1 N hydrochloric acid, it shows a maximum absorption at 290 nm with a molar absorptivity (ε) of 8400 nih.gov, or 291 nm pcijournal.orgresearchgate.net. In phosphate buffer at pH 7, pyridoxine hydrochloride exhibits two absorption maxima, typically at 253 nm and 325 nm, with molar absorptivities of 3700 and 7100, respectively nih.gov. For aqueous solutions at pH 7, reported absorption maxima are 253 nm (log ε = 3.57) and 325 nm (log ε = 3.85) nih.gov. Spectrophotometric methods for pyridoxine hydrochloride determination include direct zero-order spectra at 291.0 nm in the acid stage and 325.0 nm in the buffer stage during dissolution studies, where doxylamine succinate shows no interference researchgate.net. Second-order derivative UV-spectrophotometry has also been employed for the analysis of pyridoxine hydrochloride ajptonline.com.

The characteristic UV-Vis absorption data for the components of this compound are summarized in the table below:

Table 1: UV-Vis Absorption Characteristics of Doxylamine Succinate and Pyridoxine Hydrochloride

| Compound | Medium / pH | Wavelength (nm) | Molar Absorptivity (ε) / log ε | Reference |

| Doxylamine Succinate | 0.1 N HCl | 262 | - | iarc.frdrugfuture.comasiapharmaceutics.info |

| Doxylamine Succinate | Phosphate Buffer pH 6.8 | 261 | - | afjbs.com |

| Pyridoxine Hydrochloride | 0.1 N HCl | 290 | 8400 | nih.gov |

| Pyridoxine Hydrochloride | 0.1 N HCl | 291 | - | pcijournal.orgresearchgate.net |

| Pyridoxine Hydrochloride | Phosphate Buffer pH 7 | 253, 325 | 3700, 7100 | nih.gov |

| Pyridoxine Hydrochloride | Water pH 7 | 253, 325 | log ε = 3.57, 3.85 | nih.gov |

Advanced Titrimetric and Potentiometric Methods

Titrimetric and potentiometric methods are essential for the quantitative analysis and purity assessment of doxylamine succinate and pyridoxine hydrochloride. These techniques offer high precision and accuracy in determining the concentration of active pharmaceutical ingredients.

For doxylamine succinate, a common method for purity assay involves titration with 0.1 N perchloric acid. This non-aqueous titration typically uses crystal violet TS as an indicator, with an emerald-green endpoint signifying the completion of the reaction iarc.frdrugfuture.comasiapharmaceutics.info. Purity specifications for doxylamine succinate often require it to be not less than 98.0% and not more than 101.0% on a dried basis, as determined by titration with perchloric acid drugfuture.com. Commercial specifications often indicate a purity of >=97.5% by non-aqueous titration with HClO4 thermofisher.comtcichemicals.com.

Pyridoxine hydrochloride can be assayed using advanced titrimetric and potentiometric techniques. One method involves non-aqueous titration with 0.1 M perchloric acid, where the endpoint is determined potentiometrically uspbpep.comresearchgate.net. This approach ensures accurate detection of the equivalence point, especially in non-aqueous media where visual indicators might be less effective. Another titrimetric method for pyridoxine hydrochloride involves the determination of its chloride content. This is achieved by dissolving the sample in methanol, adding glacial acetic acid and eosin (B541160) Y TS, and then titrating with 0.1 N silver nitrate (B79036) VS pharmacopeia.cndrugfuture.com. This method relies on the precipitation of silver chloride, with the visual endpoint detected by the indicator. The European Pharmacopoeia (Ph. Eur. 4.0) has also described an acidimetric titration of pyridoxine hydrochloride using perchloric acid in a mixture of formic acid and acetic anhydride (B1165640) researchgate.netpopline.org.

Dissolution and Release Methodologies (Mechanistic Focus)

This compound is formulated as a delayed-release tablet, necessitating specific dissolution and release methodologies to ensure the active pharmaceutical ingredients (APIs), doxylamine succinate and pyridoxine hydrochloride, are released effectively in the intended physiological environment fda.govfda.govfda.gov. The mechanistic focus of these methodologies centers on simulating the gastrointestinal transit and drug release characteristics.

Dissolution testing for this compound typically follows a two-stage process, designed to mimic the passage of the tablet through the acidic stomach and subsequently into the less acidic intestinal environment researchgate.netfda.govfda.gov.

Stage 1: Acid Stage (Gastric Simulation) The initial stage simulates the acidic conditions of the stomach.

Apparatus: USP Apparatus II (paddle apparatus) fda.govfda.govgoogle.com.

Paddle Speed: 100 revolutions per minute (rpm) fda.govfda.gov.

Dissolution Medium: 1000 mL of 0.1 N hydrochloric acid (HCl) buffer researchgate.netfda.govfda.gov.

Temperature: 37 °C ± 0.5 °C fda.govfda.gov.

Acceptance Criterion: A critical acceptance criterion for this stage is that not more than a specified percentage (Q = NMT) of the drug should be released within 2 hours fda.govfda.gov. This criterion confirms the gastro-resistant properties of the tablet, ensuring minimal premature release of the APIs in the stomach researchgate.netresearchgate.net. This delayed release mechanism is crucial for this compound, as it aims to prevent the release of the active ingredients until they reach the intestine fda.govgoogle.com.

Stage 2: Buffer Stage (Intestinal Simulation) Following the acid stage, the dissolution medium is changed to simulate the intestinal environment.

Apparatus: USP Apparatus II (paddle apparatus) fda.govfda.gov.

Paddle Speed: 100 rpm fda.govfda.gov.

Dissolution Medium: 1000 mL of pH 6.8 buffer, typically a 0.2 M sodium phosphate buffer researchgate.netfda.govfda.gov.

Temperature: 37 °C ± 0.5 °C fda.govfda.gov.

Acceptance Criterion: The acceptance criterion for this stage is that a significant percentage (Q) of the drug should be released within a short timeframe, typically 15 minutes fda.govfda.gov. This indicates a rapid release of the APIs once the tablet transitions from the acidic stomach to the more neutral intestinal environment researchgate.netresearchgate.net.

The in vitro dissolution parameters for this compound are summarized below:

Table 2: Dissolution Parameters for this compound Delayed-Release Tablets

| Parameter | Acid Stage (Gastric Simulation) | Buffer Stage (Intestinal Simulation) | Reference |

| Apparatus | USP Apparatus II (Paddle) | USP Apparatus II (Paddle) | fda.govfda.govgoogle.com |

| Paddle Speed | 100 rpm | 100 rpm | fda.govfda.gov |

| Medium | 0.1 N HCl buffer (1000 mL) | pH 6.8 buffer (1000 mL) | researchgate.netfda.govfda.gov |

| Temperature | 37 °C ± 0.5 °C | 37 °C ± 0.5 °C | fda.govfda.gov |

| Acceptance Criterion | Q = NMT at 2 hours (minimal release) | Q = at 15 minutes (rapid API release) | fda.govfda.gov |

Pharmacological Principles and Molecular Mechanisms of Diclegis

Synergistic and Antagonistic Pharmacological Interactions at the Molecular Level

Receptor Level Interactions

Doxylamine (B195884), a first-generation antihistamine, primarily functions as an antagonist or inverse agonist of the histamine (B1213489) H1 receptor chem960.comnih.govnih.gov. This interaction is crucial for its antihistaminic and sedative properties chem960.comnih.gov. Beyond its primary histamine H1 receptor activity, doxylamine also exhibits antagonistic effects on muscarinic acetylcholine (B1216132) receptors, contributing to its anticholinergic profile chem960.comnih.govnih.gov.

Pyridoxine (B80251), specifically in its active coenzyme form, pyridoxal (B1214274) 5'-phosphate (PLP), has been identified as a non-specific antagonist of P2-purinoceptors. Furthermore, pyridoxine is known to modulate the activities of various hormone steroid receptors at the transcriptional level.

Enzyme Pathway Modulations

Doxylamine has been observed in animal studies (mice) to induce liver microsomal cytochrome P450 (CYP) enzymes, particularly CYP2B, and to a lesser extent, CYP3A and CYP2A. It also increases thyroxine-glucuronosyltransferase activity in mice. However, it is important to note that no evidence of such enzyme induction has been found in human subjects.

Pyridoxine, through its active form, pyridoxal 5'-phosphate (PLP), acts as a coenzyme in over 140 enzymatic reactions within the human body. These reactions are fundamental to various metabolic processes, including:

Amino Acid Metabolism: PLP is essential for reactions such as transamination, decarboxylation, and racemization. It plays a role in the synthesis of neurotransmitters like GABA and serotonin, and is a coenzyme for enzymes involved in methionine catabolism and cysteine production.

Glucose and Lipid Metabolism: PLP functions as a coenzyme for glycogen (B147801) phosphorylase, an enzyme critical for the release of glucose from stored glycogen. It also participates in gluconeogenesis, the process of generating glucose from amino acids. Additionally, PLP is involved in fatty acid metabolism.

Neurotransmitter Synthesis: PLP is a required coenzyme for the synthesis of several neurotransmitters, including D-serine.

Heme and Nucleic Acid Synthesis: PLP is a coenzyme for 5-aminolevulinic acid synthase, an enzyme involved in heme synthesis, a component of hemoglobin. It also serves as a coenzyme for serine hydroxymethyltransferase, which is crucial for nucleic acid synthesis pathways.

Tryptophan-Kynurenine Pathway: Several enzymatic reactions within the tryptophan-kynurenine pathway are PLP-dependent. This pathway is activated during pro-inflammatory immune responses and plays a role in immune tolerance during pregnancy.

Metabolism and Biotransformation Pathways of Diclegis Components

The body processes doxylamine and pyridoxine through distinct metabolic and biotransformation pathways.

Cytochrome P450 Enzyme Involvement in Doxylamine Metabolism

Doxylamine is primarily metabolized in the liver nih.gov. The main cytochrome P450 (CYP) enzymes involved in its metabolism in humans are CYP2D6, CYP1A2, and CYP2C9 chem960.com. The major metabolic pathways for doxylamine include N-demethylation, N-oxidation, hydroxylation, N-acetylation, N-desalkylation, and ether cleavage. In rats, additional metabolic pathways observed include N-oxidation, aromatic hydroxylation, and ether cleavage.

Pyridoxine Metabolic Pathways and Interconversion

Pyridoxine (PN) is readily absorbed from the gastrointestinal tract and undergoes conversion into its active coenzyme form, pyridoxal 5'-phosphate (PLP), within the body. This interconversion involves a salvage pathway that includes other vitamin B6 vitamers: pyridoxal (PL), pyridoxamine (B1203002) (PM), and their respective phosphorylated derivatives, pyridoxine 5'-phosphate (PNP) and pyridoxamine 5'-phosphate (PMP).

The key enzymes facilitating these interconversions are:

Pyridoxal Kinase (PLK): This enzyme phosphorylates pyridoxine, pyridoxal, and pyridoxamine to their corresponding 5'-phosphate forms (PNP, PLP, and PMP, respectively).

Pyridox(am)ine 5'-phosphate oxidase (PNPOx): A flavin mononucleotide (FMN)-dependent enzyme, PNPOx converts PNP and PMP into the biologically active PLP.

Once formed, PLP is largely bound to various proteins within tissues, a mechanism that protects it from dephosphorylation by phosphatase enzymes. The primary inactive metabolite of pyridoxine, 4-pyridoxic acid, is formed in the liver and subsequently excreted in the urine.

Metabolite Identification and Structural Elucidation

The metabolic breakdown of doxylamine yields several identifiable metabolites. The main metabolites detected include N-desmethyldoxylamine, N,N-didesmethyldoxylamine, and doxylamine N-oxide chem960.com. Additionally, conjugated metabolites such as doxylamine O-glucuronide, N-desmethyl-doxylamine O-glucuronide, and N,N-didesmethyldoxylamine O-glucuronide have been identified. While two dihydroxylated metabolites have also been observed, their complete structural elucidation requires further investigation.

For pyridoxine, the primary active metabolite is pyridoxal 5'-phosphate (PLP). Other forms like pyridoxine 5'-phosphate (PNP) and pyridoxamine 5'-phosphate (PMP) are also key intermediates in its metabolic interconversion. The main inactive excretion product is 4-pyridoxic acid. Beyond these, various pyridoxine-glycosides, such as 5'-O-(beta-cellobiosyl)pyridoxine, 4'-O-(beta-D-glucosyl)-5'-O-(beta-cellobiosyl)pyridoxine, and 5'-O-(beta-glucotriosyl)pyridoxine, have been isolated and their structures elucidated, particularly from plant sources like rice bran.

Pharmacokinetic Principles and Drug Disposition of Diclegis Components Mechanistic Focus

Excretion Pathways and Renal/Biliary Clearance Mechanisms

Renal Elimination Processes of Doxylamine (B195884) Metabolites

Doxylamine, an antihistamine component of Diclegis, undergoes significant biotransformation in the liver. The primary metabolic pathway for doxylamine is N-dealkylation, leading to the formation of its principal metabolites: N-desmethyl-doxylamine and N,N-didesmethyldoxylamine. nih.govmims.comfda.govwpmucdn.commims.commedcentral.comfda.govfda.gov.phhres.ca These metabolites are predominantly excreted from the body via the kidneys. nih.govmims.comfda.govwpmucdn.commims.commedcentral.comfda.govfda.gov.phhres.canih.gov

While the metabolites are primarily cleared renally, some studies indicate that a portion of unchanged doxylamine may also be eliminated through the urinary route, with approximately 60% being excreted without further metabolism in certain contexts. medsafe.govt.nzturkjpediatr.org The terminal elimination half-life of doxylamine has been reported to be around 10.1 to 12.6 hours following single or multiple doses. nih.govmims.comfda.govmedcentral.comfda.govfda.gov.phhres.ca

It is important to note that specific pharmacokinetic studies evaluating this compound in patients with hepatic or renal impairment have not been conducted. nih.govmims.comfda.govmims.comfda.gov.ph Consequently, caution is advised in these populations due to the theoretical potential for reduced metabolism in hepatic impairment and metabolite accumulation in renal impairment, which could necessitate dosage adjustments. mims.comfda.gov.ph

Biliary Excretion of Pyridoxine (B80251) Conjugates

Pyridoxine, a vitamin B6 analog and the other active component of this compound, functions as a prodrug. It undergoes extensive metabolism, primarily in the liver, to yield several active metabolites. These include pyridoxal (B1214274), pyridoxal 5'-phosphate (PLP), pyridoxamine (B1203002), and pyridoxamine 5'-phosphate. nih.govmims.comfda.govnih.govwpmucdn.commims.comfda.gov.phhres.cagpnotebook.com Pyridoxal 5'-phosphate is particularly significant, accounting for at least 60% of the circulating vitamin B6 concentrations and exhibiting high protein binding, predominantly to albumin. fda.govhres.ca

The terminal elimination half-life of pyridoxine is notably short, approximately 0.4 to 0.5 hours, while its active metabolite, pyridoxal 5'-phosphate, has a much longer half-life, ranging from 56 to 81.6 hours. mims.comfda.govwpmucdn.commedcentral.comfda.govfda.gov.phhres.cadovepress.com

Table 1: Key Pharmacokinetic Parameters of this compound Components

| Compound/Metabolite | Primary Metabolism Site | Primary Excretion Route | Terminal Elimination Half-Life (h) |

| Doxylamine | Liver (N-dealkylation) | Kidney (metabolites) | 10.1 - 12.6 nih.govmims.comfda.govmedcentral.comfda.govfda.gov.phhres.ca |

| Pyridoxine | Liver | Kidney (metabolites) | 0.4 - 0.5 mims.comfda.govwpmucdn.commedcentral.comfda.govfda.gov.ph |

| Pyridoxal 5'-Phosphate | - | - | 56 - 81.6 fda.govhres.cadovepress.com |

Theoretical Pharmacokinetic Modeling Approaches

Theoretical pharmacokinetic modeling approaches, such as Physiologically Based Pharmacokinetic (PBPK) modeling and Population Pharmacokinetic (PopPK) principles, offer valuable tools for predicting drug disposition and optimizing therapeutic strategies, particularly in special populations.

Physiologically Based Pharmacokinetic (PBPK) Modeling for Prediction

PBPK modeling employs a mathematical framework to simulate and predict the systemic exposure of drugs by integrating physiological and anatomical parameters with drug-specific properties. nih.govusp.br This approach is increasingly utilized in drug development and regulatory submissions to assess pharmacokinetics in various populations, including pregnant women. nih.gov PBPK models can facilitate the prediction of in vivo drug behavior, thereby aiding in the design of optimal drug disposition profiles and potentially supporting dose adjustments. nih.govusp.br

For this compound, PBPK modeling has been considered in the context of formulation development, for instance, to optimize factors such as coating weight and compression forces for its delayed-release tablets. science.govscience.gov Furthermore, doxylamine succinate (B1194679)/pyridoxine hydrochloride is recognized as one of the few prescription medications specifically licensed for use in pregnancy in some regions, highlighting the potential for PBPK models to evaluate and support dosing strategies in this population. nih.govumd.edu These models can help identify drugs whose pharmacokinetics are likely to be significantly altered by pregnancy-induced physiological changes, thereby prioritizing the need for clinical data. nih.gov

Population Pharmacokinetic (PopPK) Principles

Population pharmacokinetic (PopPK) principles involve the analysis of drug concentration data from a group of individuals to characterize the typical pharmacokinetic parameters within that population and to quantify the variability in these parameters. While specific PopPK studies explicitly termed as such for this compound were not detailed in the provided information, the foundational principles are inherently addressed through studies that investigate pharmacokinetic variability within a defined population.

For instance, pharmacokinetic studies of this compound have been conducted in healthy non-pregnant adult women to characterize the absorption, distribution, metabolism, and excretion of doxylamine and pyridoxine. nih.govmims.comfda.govnih.gov Furthermore, a comparative study investigated the pharmacokinetics of the doxylamine/pyridoxine delayed-release combination in non-pregnant women of reproductive age versus women in their first trimester of pregnancy. This study found no significant difference in the apparent clearance of doxylamine or pyridoxal 5'-phosphate between these two groups, despite the presence of morning sickness in the pregnant cohort. nih.gov Such comparative analyses contribute to understanding population-level pharmacokinetic behavior and variability, which are core tenets of PopPK. The absence of significant differences in clearance in this specific comparison suggests that, at least in the first trimester, pregnancy-induced physiological changes may not drastically alter the systemic clearance of these compounds.

Pre Clinical Research Models and Methodologies Non Clinical Efficacy/safety

In Vitro Studies on Cellular Models

In vitro studies provide controlled environments to examine the direct effects of doxylamine (B195884) and pyridoxine (B80251) on isolated cells or cellular components, offering insights into their mechanisms of action and potential effects.

Receptor Binding Assays and Functional Assays

Doxylamine Succinate (B1194679): Doxylamine succinate, a first-generation antihistamine, functions primarily as a competitive antagonist at histamine (B1213489) H1 receptors. This competitive inhibition of histamine binding to H1 receptors is a key mechanism underlying its pharmacological effects. selleck.co.jpnih.govebi.ac.ukscbt.comsmolecule.comabmole.commedchemexpress.compatsnap.com Studies indicate that doxylamine succinate exhibits unique binding affinities, facilitating selective receptor modulation. Its structural conformation supports intricate hydrogen bonding and hydrophobic interactions, which enhance its stability within the H1 receptor site. scbt.com The compound demonstrates a distinctive kinetic behavior, characterized by a slower dissociation rate, which may prolong its effects on receptor signaling pathways. scbt.com

Pyridoxine Hydrochloride: Pyridoxine hydrochloride, a form of vitamin B6, does not typically engage in direct receptor binding assays in the same manner as doxylamine. Instead, its biological activity is largely dependent on its conversion within the body to its active coenzyme form, pyridoxal (B1214274) 5'-phosphate (PLP). nih.govwikipedia.orgmims.comarigobio.comsigmaaldrich.com PLP serves as an essential cofactor for over 100 enzymatic reactions, including those involved in the synthesis of amino acids and neurotransmitters like gamma-aminobutyric acid (GABA). mhmedical.com Its functional role is predominantly observed through its involvement in these enzymatic processes rather than direct receptor modulation.

Enzyme Inhibition Studies

Doxylamine Succinate: Pre-clinical studies have demonstrated that doxylamine succinate can influence enzyme activity, particularly within the liver. In B6C3F1 mice, doxylamine succinate acts as a phenobarbital-type inducer of liver microsomal cytochrome P450 (CYP) enzymes, specifically CYP2B enzymes. selleck.co.jpiarc.frnih.gov This induction results in a significant increase in the O-dealkylation of 7-pentoxyresorufin (up to 38-fold) and 16β-hydroxylation of testosterone (B1683101) (up to 6.9-fold). nih.gov Additionally, doxylamine has been shown to induce CYP3A and CYP2A modestly and increase thyroxine glucuronosyltransferase activity by 50%. iarc.frnih.gov It also demonstrated inhibition of aminopyrine (B3395922) N-demethylation by rat liver microsomes, with a median inhibitory concentration (IC50) of 73 µmol/L. iarc.fr

Pyridoxine Hydrochloride: Pyridoxine itself, as the inactive form, has been shown to competitively inhibit the activity of certain pyridoxal 5'-phosphate (PLP)-dependent enzymes. For instance, studies have reported that pyridoxine can decrease the activity of tyrosine decarboxylase by approximately 65% and alanine (B10760859) transaminase by 40% at a concentration of 5 µM. orthofyto.com This inhibition was competitive, suggesting that pyridoxine competes with PLP for the enzyme's active site. orthofyto.com Furthermore, PLP, the active form of pyridoxine, has been found to inhibit the catalytic activity of pyridoxine 5'-phosphate oxidase (PNPOx), an enzyme crucial in vitamin B6 metabolism, by binding at an allosteric site. uniroma1.it

Table 1: Select Enzyme Modulation by Doxylamine and Pyridoxine

| Compound | Enzyme Target | Effect | Concentration/Context | Reference |

| Doxylamine Succinate | Liver microsomal CYP2B | Induction (up to 38-fold) | In B6C3F1 mice (dietary exposure) | nih.gov |

| Doxylamine Succinate | Aminopyrine N-demethylation | Inhibition (IC50 = 73 µmol/L) | Rat liver microsomes | iarc.fr |

| Pyridoxine | Tyrosine decarboxylase | Inhibition (approx. 65%) | 5 µM in SHSY5Y cells | orthofyto.com |

| Pyridoxine | Alanine transaminase | Inhibition (40%) | 5 µM in SHSY5Y cells | orthofyto.com |

| Pyridoxal 5'-Phosphate (PLP) | Pyridoxine 5'-phosphate oxidase (PNPOx) | Allosteric Inhibition | In vitro (human and E. coli enzymes) | uniroma1.it |

Cellular Uptake and Efflux Studies

Doxylamine Succinate: Research on the cellular transport of doxylamine succinate includes in vitro permeation studies, such as those conducted using vertical Franz diffusion cells with nude mice skin to assess transdermal absorption. nih.govhumanjournals.comresearchgate.net These studies measure the steady-state flux of doxylamine across skin membranes, providing data on its potential for percutaneous absorption. nih.gov Doxylamine is noted to have low protein binding and permeability. It is not a substrate for P-glycoprotein, suggesting that its cellular efflux is not actively mediated by this transporter. hpra.ie

Pyridoxine Hydrochloride: Pyridoxine uptake into cells has been extensively studied, particularly in intestinal and renal epithelial models. In human intestinal epithelial Caco-2 cells, pyridoxine uptake occurs via a carrier-mediated mechanism. plos.org This process involves a decrease in apical pyridoxine amounts over time, indicating cellular absorption. plos.org Similarly, studies using opossum kidney (OK) cells, a renal tubule epithelial cell line, revealed that pyridoxine uptake is mediated by a pH-sensitive, sodium-independent, specialized carrier. physiology.org The uptake process is temperature-sensitive and linear over initial incubation periods. physiology.org Pyridoxine is readily absorbed from the gastrointestinal tract, primarily in the jejunum. mims.comhpra.ie

Computational Approaches and In Silico Modeling

Computational methods, including molecular modeling and quantitative structure-activity relationship (QSAR) analysis, are increasingly utilized in pre-clinical research to predict and understand the interactions of compounds like doxylamine and pyridoxine with biological targets.

Molecular Docking and Dynamics Simulations

Doxylamine Succinate: Molecular docking and dynamics simulations are crucial for investigating the detailed mode of interaction between doxylamine and its primary target, the histamine H1 receptor. researchgate.netnih.gov These in silico approaches allow researchers to predict how doxylamine fits into the H1 receptor binding pocket, identifying key residues involved in binding and the types of interactions (e.g., hydrogen bonds, hydrophobic interactions). scbt.comnih.gov Molecular dynamics simulations further provide insights into the conformational changes of the receptor and the ligand over time, offering a dynamic view of their interaction and stability within the binding site. researchgate.netnih.gov These models aid in understanding the antagonism mechanism and can guide the design of novel H1 receptor antagonists. researchgate.netnih.gov

Pyridoxine Hydrochloride: Molecular docking studies involving pyridoxine hydrochloride have been conducted to explore its binding affinity to various molecular targets, particularly in the context of developing new therapeutic agents. For example, pyridoxine-based derivatives have been designed and evaluated as potential anti-Alzheimer's agents, with molecular docking used to study their binding interactions with acetylcholinesterase (AChE). rsc.orgresearchgate.net Docking studies have also been employed to predict the inhibitory activity of pyridoxine and its complexes against bacterial strains, such as Staphylococcus aureus and Escherichia coli, by evaluating their binding to relevant bacterial targets. frontiersin.org Furthermore, molecular docking has been utilized to assess the binding affinity of pyridoxine to key molecular targets in studies investigating its anti-inflammatory properties. bsmiab.org

Quantitative Structure-Activity Relationship (QSAR) Analysis

Doxylamine Succinate: Quantitative Structure-Activity Relationship (QSAR) analysis is applied to understand the relationship between the chemical structure of a compound and its biological activity. For doxylamine and other H1 receptor antagonists, 3D-QSAR techniques have been employed. researchgate.net These techniques perform theoretical research on molecular interactions between various molecules and the H1 receptor to elucidate the structural factors that influence antagonism potency. researchgate.net By correlating structural features with observed activity, QSAR models can predict the activity of new compounds and provide insights into the optimal structural requirements for H1 receptor antagonism. researchgate.net

Pyridoxine Hydrochloride: While specific detailed QSAR analyses for pyridoxine hydrochloride concerning its primary vitamin function were not extensively found in the immediate search, QSAR is a broadly applicable computational method. It can be used to model the relationship between the chemical structure of pyridoxine and its derivatives and their various biological activities, such as antioxidant properties or interactions with specific enzymes, by analyzing a dataset of compounds with known activities.

Intellectual Property and Regulatory Science Landscape for Diclegis

Regulatory Science Framework for Combination Products

Diclegis is classified as a fixed-dose combination (FDC) drug product, combining two active pharmaceutical ingredients: doxylamine (B195884) succinate (B1194679) (an antihistamine) and pyridoxine (B80251) hydrochloride (vitamin B6) formularynavigator.commims.com. The regulatory oversight for such products in the U.S. falls under the purview of the FDA, particularly its Center for Drug Evaluation and Research (CDER), as the primary mode of action is drug-related nih.govredica.com.

The drug approval process in the U.S. is a multi-phase journey, beginning with preclinical research and progressing through several stages of clinical trials before a New Drug Application (NDA) is submitted to the FDA drugs.comnih.gov. For this compound, as an FDC drug product, the pathway involved demonstrating its safety and efficacy for its specific indication, NVP fda.govcontemporaryobgyn.net.

The general drug approval pathway includes:

Pre-clinical Research: Initial laboratory testing and animal studies to assess a drug candidate's toxicity before human trials drugs.com.

Investigational New Drug (IND) Application: Submitted to the FDA, detailing chemistry, manufacturing, animal testing, and initial human testing plans. FDA reviews the IND to ensure clinical trials are safe for human subjects drugs.com.

Clinical Trials (Human Studies):

Phase 1: Focuses on safety in 20-80 healthy volunteers, establishing safety and side effects drugs.com.

Phase 2: Assesses effectiveness in up to several hundred patients with the target condition, determining dosage and common short-term side effects drugs.comnih.gov.

Phase 3: Large-scale studies, often double-blinded, comparing the study drug with existing treatments or placebo, typically required for FDA approval drugs.comnih.gov.

New Drug Application (NDA) Review: If clinical trials are successful, the manufacturer submits an NDA to the FDA, comprising extensive research data on safety, efficacy, dosing, pharmacokinetics, and manufacturing specifics drugs.comnih.gov. The FDA's review typically takes 10 to 12 months nih.gov.

Post-marketing Risk Assessments (Phase 4): Studies conducted after approval to gather additional information on long-term safety, efficacy, or optimal use drugs.comnih.gov.

For combination products, the FDA encourages a single marketing application, although data for each constituent part should be included as if they were separate applications nih.gov. The FDA has also established facilitated regulatory pathways, such as Fast Track, Breakthrough Therapy, Priority Review, and Accelerated Approval, to expedite the development and review of novel products for serious diseases or unmet medical needs nih.govnews-medical.netwcgclinical.com. This compound received Pregnancy Category A status, indicating no increased risk to the unborn baby based on controlled studies contemporaryobgyn.net.

Bioequivalence (BE) studies are crucial for demonstrating that a generic drug product is therapeutically equivalent to a reference listed drug (RLD), meaning it can be expected to produce the same clinical effect and safety profile drugs.comregulations.gov. Bioequivalence is established when the bioavailability (rate and extent of drug absorption) of two drug products, administered in the same molar dose, falls within acceptable predefined limits, typically assessed using pharmacokinetic parameters like Area Under the Curve (AUC) and Maximum Concentration (Cmax) fda.goveuropa.eu.

For fixed-dose combination (FDC) products like this compound, demonstrating bioequivalence can present unique challenges nih.gov. A common strategy for the approval of oral FDC products is to show that the FDC is bioequivalent to the co-administration of its individual monotherapy agents, provided sufficient safety and efficacy data exist for the co-administration of the individual agents nih.gov.

Biopharmaceutics Classification System (BCS)-Based Biowaivers: BCS-based biowaivers can waive the need for in vivo bioequivalence studies under certain conditions fda.goveuropa.eu. This approach is generally applicable to immediate-release, solid orally administered dosage forms fda.goveuropa.eu. For FDC products, all drug substances within the combination must meet specific criteria to be eligible for a BCS-based biowaiver fda.goveuropa.eueuropa.eu:

BCS Class I: High solubility and high permeability fda.goveuropa.eu.

BCS Class III: High solubility and low permeability fda.goveuropa.eu.

If any drug substance in an FDC does not meet the criteria for BCS Class I or III, the possibility that the formulation may influence in vivo performance cannot be excluded, thus disqualifying it for a biowaiver europa.eu. Furthermore, drug products with a narrow therapeutic index are generally excluded from consideration for BCS-based biowaivers fda.goveuropa.eueuropa.eufip.org. A biowaiver is typically applicable when the drug substance(s) in the test and reference products are identical fda.goveuropa.eu. For FDC formulations, dissolution profiles must meet the criteria for all drug substances to be considered for a biowaiver europa.eu.

Future Directions and Emerging Research Avenues for Diclegis

Novel Synthetic Methodologies for Diclegis Components

Advancements in synthetic chemistry offer promising avenues for more efficient, sustainable, and potentially enantioselective production of doxylamine (B195884) and pyridoxine (B80251), the active components of this compound.

Chemoenzymatic Synthesis Approaches

Chemoenzymatic synthesis, which integrates chemical reactions with enzymatic catalysis, presents an attractive alternative to traditional purely chemical routes. This approach can offer advantages such as improved selectivity, milder reaction conditions, and reduced environmental impact. For doxylamine, studies have demonstrated the potential for chemoenzymatic synthesis, with some approaches yielding the active pharmaceutical ingredient in two steps with moderate yields researchgate.net. This suggests that enzymatic steps could be incorporated to achieve greater control over stereochemistry, particularly for the production of enantiomerically pure doxylamine, which may exhibit superior activity compared to the racemic mixture ajol.info.

While direct chemoenzymatic synthesis routes for pyridoxine are less commonly reported, the principles of enzymatic catalysis could be applied to specific steps in its established synthesis pathways. Enzymes can facilitate highly selective transformations, such as regioselective hydroxylations or stereoselective reductions, which are often challenging to achieve with conventional chemical methods. Further research could explore the identification and engineering of novel enzymes capable of catalyzing key steps in pyridoxine synthesis or its precursors, potentially leading to more sustainable and efficient production processes.

Flow Chemistry Applications

Flow chemistry, or continuous flow synthesis, involves conducting chemical reactions in a continuous stream rather than in batches. This methodology offers several benefits, including enhanced reaction control, improved safety for hazardous reactions, rapid optimization, and simplified scale-up. The synthesis of doxylamine typically involves multiple steps, including Grignard reactions and reactions with strong bases like sodium amide ajol.infogoogle.comgoogle.compatsnap.comguidechem.comgoogle.comindexcopernicus.com. These reactions can be exothermic and require careful handling, making them ideal candidates for conversion to flow chemistry. Implementing flow chemistry for doxylamine synthesis could lead to safer operations, higher yields, and reduced waste by precisely controlling reaction parameters such as temperature, pressure, and residence time.

Advanced Drug Delivery Systems Research (Theoretical)

The development of advanced drug delivery systems for this compound components aims to optimize their pharmacokinetic profiles, potentially leading to improved patient compliance, reduced dosing frequency, and enhanced therapeutic outcomes.

Targeted Delivery Strategies (Conceptual)

Conceptual targeted delivery strategies for this compound components could revolutionize NVP treatment by concentrating the active ingredients at specific sites of action, such as the gastrointestinal tract or central nervous system areas involved in emesis, while minimizing exposure to non-target tissues. Given that this compound is currently formulated as a delayed-release oral tablet mims.comgoodrx.comwvu.edu, targeted delivery could enhance its therapeutic index. For instance, designing formulations that specifically release doxylamine and pyridoxine in the upper gastrointestinal tract, where absorption is optimal, or developing systems that can selectively cross the blood-brain barrier to modulate central emetic pathways, could lead to more potent and selective antiemetic effects. Such strategies might involve conjugation with specific ligands that bind to receptors overexpressed in target cells or tissues, or pH-sensitive release mechanisms tailored to the physiological environment of the stomach or intestine.

Elucidation of Residual Molecular Mechanisms

Despite its established clinical efficacy, the precise molecular mechanisms by which the combination of doxylamine succinate (B1194679) and pyridoxine hydrochloride alleviates NVP are not fully understood mims.comwvu.edugpnotebook.comnih.govnv.govnih.gov. Further research is crucial to fully elucidate these residual mechanisms, which could lead to the development of even more effective and targeted therapies.

Doxylamine, a first-generation antihistamine, primarily acts as an antagonist of histamine (B1213489) H1 receptors and also exhibits anticholinergic properties by blocking muscarinic acetylcholine (B1216132) receptors mims.comgpnotebook.comwikipedia.orgpatsnap.comebi.ac.ukdovepress.com. Its antiemetic effect is thought to be associated with the blocking of central cholinergic and H1 receptors, though the full mechanism remains unclear mims.com. Pyridoxine (vitamin B6) is converted to its active form, pyridoxal (B1214274) 5'-phosphate (PLP), which serves as a crucial cofactor in numerous enzymatic reactions, including the synthesis of neurotransmitters such as serotonin, norepinephrine, and gamma-aminobutyric acid (GABA) gpnotebook.comnih.govnih.govnih.govnih.gov. While pyridoxine is therapeutically important for NVP, the specific way it alleviates symptoms is not well-studied nih.govnih.govjcdr.netmedlineplus.gov.

The synergistic effect observed when doxylamine and pyridoxine are combined suggests interactions beyond their individual known mechanisms nih.govdovepress.com. Future research should focus on:

Investigating downstream signaling pathways: Understanding how the combined action of H1 and muscarinic receptor blockade by doxylamine, coupled with pyridoxine's role in neurotransmitter synthesis, impacts the neural circuits involved in nausea and vomiting.

Exploring novel receptor interactions: Identifying any additional receptors or molecular targets that either doxylamine, pyridoxine, or their metabolites might interact with, which contribute to the antiemetic effect.

Metabolomic and proteomic studies: Analyzing changes in endogenous metabolites and protein expression in response to this compound treatment to uncover previously unrecognized biochemical pathways involved in NVP relief.

Cellular and animal models: Developing sophisticated in vitro and in vivo models that accurately mimic the physiological conditions of NVP to study the drug's effects at a cellular and systemic level, providing insights into the combined mechanism.

By delving deeper into these residual molecular mechanisms, researchers can gain a comprehensive understanding of this compound's action, potentially paving the way for the development of more targeted and potent antiemetic agents for NVP.

Integration with Systems Biology and Pharmacogenomics (Non-clinical application)

The integration of systems biology and pharmacogenomics in the study of chemical compounds like this compound offers a sophisticated non-clinical approach to understanding their interactions at a molecular level. While this compound is known for its clinical application, the underlying chemical components, doxylamine succinate and pyridoxine hydrochloride, undergo specific metabolic pathways within biological systems. For instance, doxylamine is metabolized in the liver primarily by cytochrome P450 (CYP) enzymes, including CYP2D6, CYP1A2, and CYP2C9 wikipedia.org.

Pharmacogenomics, in a non-clinical context, investigates how genetic variations in these metabolic enzymes can influence the chemical fate of compounds. For example, variations in the CYP2D6 enzyme can lead to different metabolic phenotypes (e.g., poor, intermediate, extensive, or ultrarapid metabolizers), which in turn affect the rate at which doxylamine is chemically transformed researchgate.net. Non-clinical research in this area might involve in vitro studies using recombinant human CYP enzymes or computational modeling to predict the metabolic profile of doxylamine succinate and pyridoxine hydrochloride based on genetic data. Such studies contribute to a deeper understanding of the chemical properties and potential interactions of the compound, informing drug development processes by characterizing the compound's behavior in diverse genetic contexts, independent of direct patient outcomes. This systems-level approach, incorporating principles of systems biology, can elucidate the complex network of enzymatic reactions and transport mechanisms that govern the disposition of the chemical constituents of this compound, even before considering their therapeutic effects.

Role in Advanced Analytical Chemistry for Impurity Control

Several impurities associated with doxylamine have been identified, including doxylamine impurity A, B, C, and G, each with distinct chemical structures google.comgoogle.com. Advanced techniques such as ultrafast liquid chromatography coupled with quadrupole-linear ion trap mass spectrometry (LC-Q-LIT-MS) have been employed for the screening and structural elucidation of degradation byproducts, identifying a significant number of chemical structures derived from the parent compound science.gov. This allows for a comprehensive understanding of potential degradation pathways and the chemical stability of this compound components.

Furthermore, advanced spectrophotometric chemometric methods have been developed for the simultaneous determination of doxylamine succinate and pyridoxine hydrochloride in mixtures, demonstrating their applicability in quality control science.gov. Quality by Design (QbD) assisted reversed-phase high-performance liquid chromatography (RP-HPLC) methods have also been established for the precise determination of these compounds in pharmaceutical formulations. An example of such a method achieved optimal separation using a C18 column with a blend of acetate (B1210297) buffer and acetonitrile (B52724), enabling the determination of retention times for pyridoxine (3.053 minutes) and doxylamine (4.357 minutes) japsonline.com. These analytical advancements are crucial for maintaining the chemical purity and consistency of this compound throughout its manufacturing lifecycle.

Table 1: Analytical Methods for Doxylamine Succinate and Pyridoxine Hydrochloride

| Analytical Technique | Application | Key Findings/Capabilities | Reference |

| Ultrafast LC-Q-LIT-MS | Screening and structural elucidation of degradation byproducts | Identified 21 chemical structures from the parent compound, highlighting degradation pathways. | science.gov |

| Advanced Spectrophotometric Chemometric Methods | Simultaneous determination of doxylamine and pyridoxine | Successfully applied for simultaneous determination in laboratory mixtures and commercial forms. | science.gov |

| QbD Assisted RP-HPLC | Determination of Pyridoxine and Doxylamine in pharmaceutical formulations | Achieved optimal separation with specific mobile phase and column; retention times for PRD (3.053 min) and DXA (4.357 min). | japsonline.com |

Sustainable and Green Manufacturing Research

Sustainable and green manufacturing research for chemical compounds aims to minimize environmental impact and enhance resource efficiency throughout the production lifecycle. For complex compounds like this compound, this involves exploring innovative synthetic routes and manufacturing processes that adhere to the principles of green chemistry. These principles emphasize pollution prevention, designing out toxicological effects at the molecular level, and reducing energy and water consumption pca.state.mn.us.